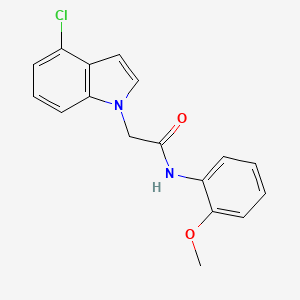

2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

Description

2-(4-Chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic indole derivative with the molecular formula C₁₇H₁₅ClN₂O₂ (molecular weight: 314.77 g/mol). Its structure comprises a 4-chloro-substituted indole core linked via an acetamide group to a 2-methoxyphenyl ring (Figure 1). Indole derivatives are renowned for their pharmacological versatility, including anticancer, anti-inflammatory, and antimicrobial activities .

Synthesis:

The compound is typically synthesized from 4-chloroindole and 2-methoxyphenylacetic acid using coupling agents like dicyclohexylcarbodiimide (DCC) under controlled temperatures (20–80°C). Key characterization methods include $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and high-resolution mass spectrometry (HRMS) .

Properties

IUPAC Name |

2-(4-chloroindol-1-yl)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-22-16-8-3-2-6-14(16)19-17(21)11-20-10-9-12-13(18)5-4-7-15(12)20/h2-10H,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJDWSOCPYEMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C=CC3=C2C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.

Acylation: The chlorinated indole is then acylated with 2-methoxyphenylacetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the carbonyl group or the chloro substituent using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophilic substitution reactions can take place at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the indole core.

Reduction: Reduced forms of the carbonyl group or dechlorinated products.

Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide exhibit a range of biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may possess significant antioxidant capabilities. Assays such as the DPPH radical scavenging test have been utilized to evaluate these properties.

- Anticancer Activity : Indole derivatives are well-known for their anticancer potential. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit similar properties .

- Anti-inflammatory Effects : The indole structure is associated with anti-inflammatory activities, making this compound a candidate for further investigation in inflammatory disease models.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various substituents that can enhance its biological activity. This flexibility in synthesis can lead to a diverse library of indole-based compounds for screening against different biological targets .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of indole derivatives, including this compound:

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structurally analogous indole-acetamide derivatives exhibit variations in substituents, physicochemical properties, and biological activities. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups: Chloro (Cl) and nitro (NO₂) substituents (e.g., 10j, 10l) enhance metabolic stability but reduce solubility compared to methoxy (OMe) groups .

- 17% for pyridyl-substituted 10m) .

- Biological Activity :

- The target compound’s methoxyphenyl group may enhance blood-brain barrier penetration compared to MK-0533 , which has a polar carboxylic acid group limiting CNS activity .

- Thiazole-containing analogs (e.g., ) show higher antimicrobial activity due to sulfur’s electronegativity, absent in the target compound .

Structural-Activity Relationships (SAR) :

- Chloro Substituents : The 4-Cl on the indole ring (target compound) likely enhances DNA intercalation, a trait shared with chlorophenyl analogs in 10j and 15 .

- Methoxy Group : The 2-OMePh group in the target compound may reduce cytotoxicity compared to nitro-substituted 10l (IC₅₀: 0.71 µM), which has stronger electron-withdrawing effects .

Biological Activity

2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic compound notable for its diverse biological activities, primarily attributed to its unique structural features that combine an indole moiety with an acetamide and methoxyphenyl group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C17H15ClN2O2

- Molecular Weight: 314.77 g/mol

- LogP: 3.7556

- Polar Surface Area: 32.159 Ų

The compound features a chloro-substituted indole ring, which is known for its role in various biological systems, and an acetamide group that enhances its chemical reactivity and potential biological interactions .

Antioxidant Properties

Preliminary studies suggest that derivatives related to this compound exhibit significant antioxidant properties. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of similar compounds, indicating a potential role in mitigating oxidative stress.

Anticancer Activity

Indole derivatives are widely recognized for their anticancer properties. Research indicates that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown promising results in different cancer cell lines, suggesting that the compound could be a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar indole derivatives have demonstrated efficacy against various bacterial strains and fungi. For instance, compounds with comparable structures have shown minimum inhibitory concentration (MIC) values indicating effective antibacterial properties against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution: The chloro group in the compound allows for nucleophilic substitution reactions, facilitating the introduction of various nucleophiles that may enhance biological activity.

- Receptor Binding Affinity: Interaction studies could reveal binding affinities to specific enzymes or receptors involved in disease pathways. Molecular docking studies can provide insights into these interactions and elucidate the mechanism of action.

Research Findings and Case Studies

A summary of relevant research findings is presented in the table below:

Q & A

Q. What are the standard synthetic routes for 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide, and what key reaction conditions optimize yield?

The synthesis typically involves coupling 4-chloroindole with 2-methoxyphenylacetic acid derivatives. Key steps include:

- Starting materials : 4-chloroindole and 2-methoxyphenylacetic acid.

- Coupling agents : Dicyclohexylcarbodiimide (DCC) or TBTU in solvents like dichloromethane or tetrahydrofuran.

- Reaction conditions : Temperatures between 20°C–80°C, monitored via TLC (hexane:ethyl acetate, 9:3 v/v). Post-reaction purification includes acid/base washes and sodium sulfate drying .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- 1H/13C NMR : Confirms proton and carbon environments (e.g., indole NH, methoxy groups).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves 3D conformation, critical for understanding bioactivity .

Q. What primary biological targets or pathways are influenced by this compound?

Preliminary studies suggest:

- Cyclooxygenase (COX) inhibition : Potential anti-inflammatory/analgesic effects via enzyme active-site binding.

- Nucleic acid interaction : DNA/RNA binding observed in vitro, possibly disrupting cancer cell proliferation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across cancer cell lines?

- Dose-response assays : Establish IC50 variability due to cell-specific uptake or metabolic differences.

- Pathway profiling : Use RNA-seq or proteomics to identify differentially regulated targets (e.g., apoptosis markers like Bcl-2).

- Comparative studies : Test analogs with modified substituents (e.g., 4-chlorophenyl vs. trifluoromethoxy groups) to isolate structural drivers of activity .

Q. What computational strategies predict binding affinity with cyclooxygenase enzymes?

- Molecular docking : Simulate ligand-enzyme interactions (e.g., AutoDock Vina) using COX-2 crystal structures (PDB ID: 5KIR).

- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS).

- QSAR models : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on inhibitory potency .

Q. Which structural modifications enhance bioavailability, and how are these validated experimentally?

- Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility.

- Validation methods :

- LogP measurements : Compare partition coefficients pre/post modification.

- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption.

- In vivo PK studies : Monitor plasma concentration-time profiles in rodent models .

Methodological Considerations

- Controlled reaction environments : Use inert atmospheres (N2/Ar) to prevent oxidation of sensitive indole moieties .

- Analytical rigor : Pair HPLC with diode-array detection (DAD) to quantify purity (>95%) and identify by-products .

- Biological replication : Perform triplicate assays with positive/negative controls (e.g., celecoxib for COX inhibition) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.